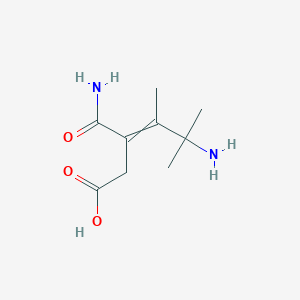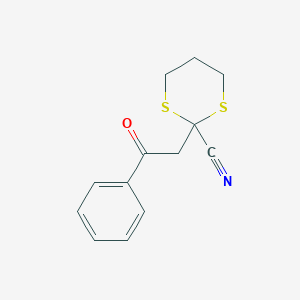
Sulfurimidous dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfurimidous dibromide is a chemical compound that contains sulfur and bromine atoms. It is known for its unique properties and reactivity, making it an interesting subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfurimidous dibromide can be synthesized through the bromination of sulfur-containing compounds. One common method involves the reaction of sulfur dichloride with hydrogen bromide, resulting in the formation of sulfur dibromide, which can further react to form this compound . The reaction conditions typically involve low temperatures and controlled addition of reagents to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to control temperature and pressure is essential to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfurimidous dibromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state sulfur compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfur oxides, reduction may produce sulfur hydrides, and substitution reactions can result in various organosulfur compounds.
Applications De Recherche Scientifique
Sulfurimidous dibromide has several scientific research applications:
Mécanisme D'action
The mechanism by which sulfurimidous dibromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of bromine atoms that act as leaving groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfur dibromide: Similar in structure but less stable and more prone to decomposition.
Sulfonimidates: Share similar sulfur chemistry but differ in their functional groups and reactivity.
Sulfonamides: Known for their antibacterial properties, these compounds have a different mechanism of action and applications.
Uniqueness
Sulfurimidous dibromide is unique due to its specific combination of sulfur and bromine atoms, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
64958-05-0 |
|---|---|
Formule moléculaire |
Br2HNS |
Poids moléculaire |
206.89 g/mol |
Nom IUPAC |
dibromo(imino)-λ4-sulfane |
InChI |
InChI=1S/Br2HNS/c1-4(2)3/h3H |
Clé InChI |
SNWOJSXVVHYVAN-UHFFFAOYSA-N |
SMILES canonique |
N=S(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![4-[2-Hydroxy-3-(methylamino)propoxy]benzene-1,2-diol](/img/structure/B14504166.png)


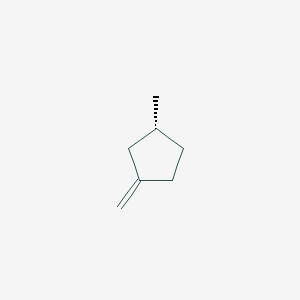
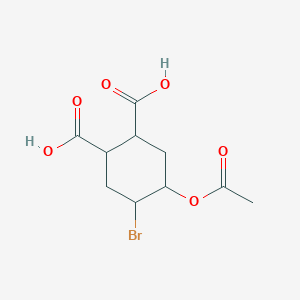
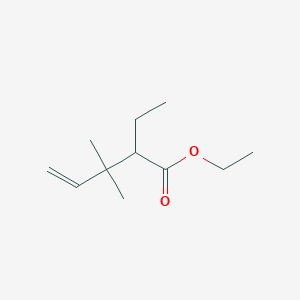
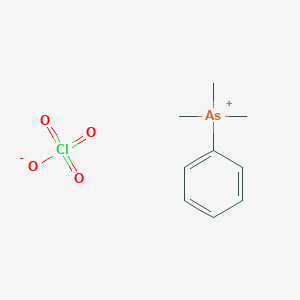
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
